molecular formula C12H9F3N2O2 B8175146 Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate

Cat. No.: B8175146
M. Wt: 270.21 g/mol
InChI Key: UJWBCESALZUPJV-UHFFFAOYSA-N
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Description

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is an organic compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the reaction of a suitable precursor with an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to modulate biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The imidazole ring can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(trifluoromethyl)benzoate
  • Methyl 4-fluorobenzoate
  • Methyl 4-(trifluoromethyl)phenylacetate

Uniqueness

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate is unique due to the presence of both the trifluoromethyl group and the imidazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.

Biological Activity

Methyl 4-(4-(trifluoromethyl)-1H-imidazol-2-yl)benzoate (CAS No. 2106447-92-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H10F3N3O2
  • Molecular Weight : 285.23 g/mol
  • IUPAC Name : this compound

The compound features a benzoate moiety linked to a trifluoromethyl-substituted imidazole, which is known for enhancing biological activity through increased lipophilicity and potential interactions with biological targets.

Research indicates that compounds containing the imidazole structure often exhibit diverse biological activities, particularly in the context of cancer therapy. The mechanism of action for this compound may involve:

  • Inhibition of Kinase Activity : Studies have shown that related imidazole derivatives can inhibit various protein kinases, which play critical roles in cell signaling pathways associated with cancer progression. For instance, certain derivatives demonstrated significant inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor) at low nanomolar concentrations .
  • Induction of Apoptosis : Compounds similar to this compound have been reported to induce apoptosis in cancer cell lines by modulating pro-apoptotic and anti-apoptotic proteins, such as caspase-3 and Bcl-2 .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
EGFR InhibitionEGFR10
VEGFR2 InhibitionVEGFR216 - 48
Induction of ApoptosisHepG2 Liver CancerN/A

Case Studies

  • Cancer Cell Lines : In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound showed promising results against HepG2 liver cancer cells. The compound caused cell cycle arrest and upregulated pro-apoptotic markers while downregulating anti-apoptotic proteins .
  • Kinase Inhibition Studies : A series of kinase assays demonstrated that related compounds exhibited potent inhibitory effects against multiple kinases involved in tumor growth and metastasis. The binding affinity was assessed using molecular docking studies, revealing favorable interactions with the active sites of target kinases .

Properties

IUPAC Name

methyl 4-[5-(trifluoromethyl)-1H-imidazol-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-19-11(18)8-4-2-7(3-5-8)10-16-6-9(17-10)12(13,14)15/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWBCESALZUPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC=C(N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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